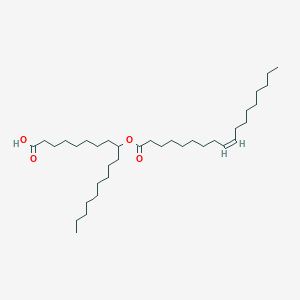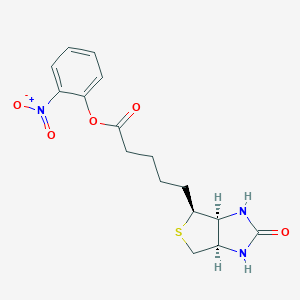
D-(+)Biotin 2-nitrophenyl ester
Vue d'ensemble
Description
D-(+)Biotin 2-nitrophenyl ester is a protected Biotin moiety that is used as a reactant in the synthesis of various compounds . It is used in the solid phase synthesis of biotinylated oligonucleotides .
Synthesis Analysis
The synthesis of D-(+)Biotin 2-nitrophenyl ester involves the use of a protected Biotin moiety. It is used as a reactant in the synthesis of 4-N-(6-aminohexanoyl)-4-amino-1,3-butanediol backbone functionalized with protected biotin . It is also used in the solid phase synthesis of biotinylated oligonucleotides .Molecular Structure Analysis
The molecular formula of D-(+)Biotin 2-nitrophenyl ester is C16H19N3O5S . The molecular weight is 365.4 g/mol .Chemical Reactions Analysis
D-(+)Biotin 2-nitrophenyl ester is used as a reactant in the synthesis of various compounds. It is used in the solid phase synthesis of biotinylated oligonucleotides .Physical And Chemical Properties Analysis
The physical and chemical properties of D-(+)Biotin 2-nitrophenyl ester include a boiling point, lower and upper explosion limit/flammability limit, and partition coefficient n-octanol/water .Applications De Recherche Scientifique
1. Inhibition of Biotin Transport in Yeast
D-(+)Biotin 2-nitrophenyl ester has been identified as an agent that can irreversibly inactivate biotin transport in yeast, Saccharomyces cerevisiae. This inactivation is progressive and occurs even at low concentrations. Its specificity is demonstrated by its ineffectiveness on the transport of other substances like lysine and aspartic acid (Becker, Wilchek, & Katchalski, 1971).
2. Enhancement of Guanylate Cyclase Activity
Research indicates that D-(+)Biotin 2-nitrophenyl ester and its analog can enhance guanylate cyclase activity significantly in various rat tissues. This suggests a potential role in the mechanism of action of this vitamin (Vesely, 1982).
3. Application in Protein and Peptide Synthesis
This compound is used in the spot synthesis of biotin-labeled peptides, which are useful in biochemical and microbiological applications. Its strong affinity to streptavidin allows for sensitive detection of biotinylated molecules, and it's particularly useful in investigating protease cleavage sites and peptide-protein interactions (Winkler & McGeer, 2008).
4. Role in Non-radioactive Hybridization Probes
D-(+)Biotin 2-nitrophenyl ester is used in the preparation of stable, non-radioactive biotin-labelled DNA and RNA hybridization probes. These probes are essential in various molecular biology techniques, including dot-blot hybridization reactions and Northern blots (Forster, McInnes, Skingle, & Symons, 1985).
5. Affinity Labeling and Transport System Studies
This compound serves as a potent inhibitor of biotin transport and is used in affinity labeling studies, particularly in yeast. It helps in understanding the specifics of biotin transport systems (Bayer & Wilchek, 1977).
Propriétés
IUPAC Name |
(2-nitrophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c20-14(24-12-6-2-1-5-11(12)19(22)23)8-4-3-7-13-15-10(9-25-13)17-16(21)18-15/h1-2,5-6,10,13,15H,3-4,7-9H2,(H2,17,18,21)/t10-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDYXYRBHNYQRB-XEGUGMAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)OC3=CC=CC=C3[N+](=O)[O-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC3=CC=CC=C3[N+](=O)[O-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-(+)Biotin 2-nitrophenyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



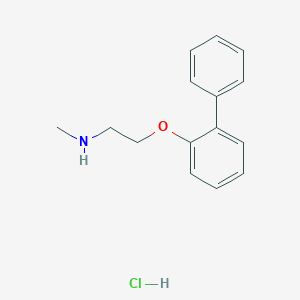
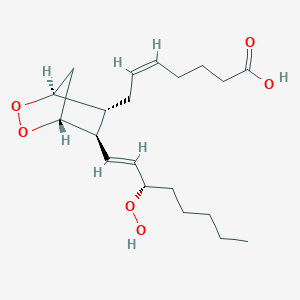
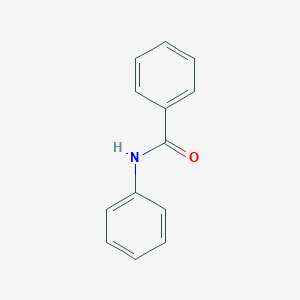
![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)
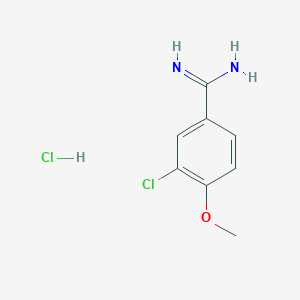
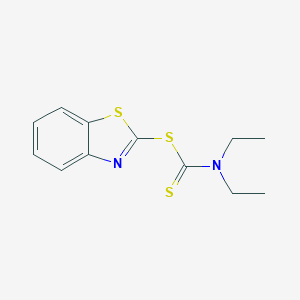


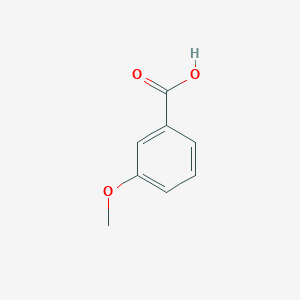
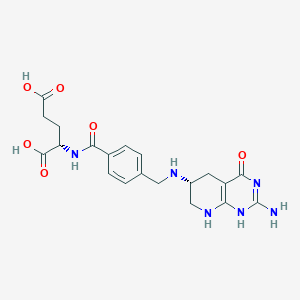
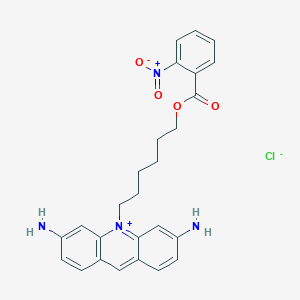
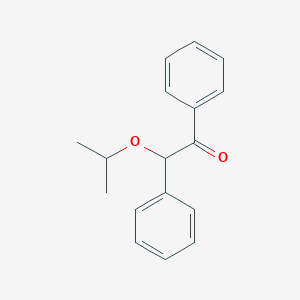
![3-[(4-Chlorophenyl)thio]pentane-2,4-dione](/img/structure/B160503.png)
